4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine is an organic compound that belongs to the class of oxatriazines This compound is characterized by the presence of a bromophenyl group and two phenyl groups attached to an oxatriazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with diphenylamine in the presence of a base, followed by cyclization with a suitable reagent to form the oxatriazine ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The oxatriazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxatriazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological molecules through halogen bonding, while the oxatriazine ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic Acid: This compound shares the bromophenyl group but has different functional groups and applications.
4-Bromothiophenol: Similar in having a bromophenyl group, but it contains a thiol group instead of an oxatriazine ring.
4-Bromobiphenyl: Contains a bromophenyl group and a biphenyl structure, differing in its overall chemical properties and applications.
Uniqueness
4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine is unique due to its oxatriazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
112342-40-2 | |
Molekularformel |
C20H14BrN3O |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2,6-diphenyl-1,3,4,5-oxatriazine |
InChI |
InChI=1S/C20H14BrN3O/c21-17-11-13-18(14-12-17)24-22-19(15-7-3-1-4-8-15)25-20(23-24)16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
CRVPICDJMRJVFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.